Cas no 82199-92-6 (2,5-Dimethylimidazo[1,2-a]pyridin-3-amine)
![2,5-Dimethylimidazo[1,2-a]pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/82199-92-6x500.png)
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 2,5-dimethylimidazo[1,2-a]pyridin-3-amine
- 2,5-Dimethylimidazo[1,2-a]pyridin-3-amine
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- インチ: 1S/C9H11N3/c1-6-4-3-5-8-11-7(2)9(10)12(6)8/h3-5H,10H2,1-2H3
- InChIKey: NMNHVTJZWLEEHT-UHFFFAOYSA-N
- SMILES: N12C(C)=CC=CC1=NC(C)=C2N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 171
- XLogP3: 2.2
- トポロジー分子極性表面積: 43.3
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029195688-1g |
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine |
82199-92-6 | 95% | 1g |
$1350.30 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743181-1g |
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine |
82199-92-6 | 98% | 1g |
¥11484.00 | 2024-07-28 |
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
2,5-Dimethylimidazo[1,2-a]pyridin-3-amineに関する追加情報
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS No. 82199-92-6): A Versatile Heterocyclic Compound with Emerging Applications
2,5-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS No. 82199-92-6) is an intriguing heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This imidazo[1,2-a]pyridine derivative, characterized by its fused bicyclic system containing both nitrogen atoms, represents an important class of nitrogen-containing heterocycles with promising biological and material science applications.
The molecular structure of 2,5-dimethylimidazo[1,2-a]pyridin-3-amine combines the features of imidazole and pyridine rings, creating a scaffold that offers remarkable chemical versatility. Researchers have become particularly interested in this compound as it serves as a valuable building block for the synthesis of more complex molecules. Recent studies highlight its potential in pharmaceutical research, where similar structures have shown interesting biological activities, including antimicrobial and anti-inflammatory properties.
In the context of current scientific trends, 2,5-dimethylimidazo[1,2-a]pyridin-3-amine aligns well with the growing demand for novel heterocyclic compounds in drug discovery. The pharmaceutical industry's continuous search for new molecular entities has put imidazo[1,2-a]pyridine derivatives in the spotlight, as evidenced by increasing patent filings and research publications. This compound's structural features make it particularly interesting for medicinal chemistry applications, where small modifications can lead to significant changes in biological activity.
The synthesis of 2,5-dimethylimidazo[1,2-a]pyridin-3-amine typically involves condensation reactions starting from appropriately substituted pyridine and imidazole precursors. Modern synthetic approaches emphasize green chemistry principles, reflecting the current industry focus on sustainable chemical processes. Researchers are particularly interested in developing more efficient synthetic routes to this compound, as indicated by frequent searches for "synthesis of 2,5-dimethylimidazo[1,2-a]pyridin-3-amine" in scientific databases.
Beyond pharmaceutical applications, 2,5-dimethylimidazo[1,2-a]pyridin-3-amine has shown promise in materials science. Its conjugated π-system and nitrogen-rich structure make it a candidate for developing organic electronic materials. Recent studies explore its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices, addressing the growing demand for advanced materials in display technologies and energy applications.
The physicochemical properties of 2,5-dimethylimidazo[1,2-a]pyridin-3-amine contribute to its diverse applications. With moderate solubility in common organic solvents and specific hydrogen bonding capabilities due to its amine functionality, this compound offers interesting possibilities for molecular recognition and self-assembly systems. These characteristics align with current research trends in supramolecular chemistry and nanotechnology.
Analytical characterization of 2,5-dimethylimidazo[1,2-a]pyridin-3-amine typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's well-defined spectral signatures make it relatively easy to identify and quantify, which is crucial for quality control in research and potential industrial applications. Recent advancements in analytical instrumentation have facilitated more detailed studies of this compound's molecular properties.
In the context of drug discovery, the imidazo[1,2-a]pyridine scaffold has attracted attention due to its presence in several bioactive molecules. While 2,5-dimethylimidazo[1,2-a]pyridin-3-amine itself may not be a drug candidate, it serves as an important intermediate for the development of potential therapeutic agents. This aligns with current pharmaceutical industry needs for novel chemical entities to address various disease targets.
The commercial availability of 2,5-dimethylimidazo[1,2-a]pyridin-3-amine has increased in recent years, reflecting growing research interest. Suppliers typically offer this compound in various quantities, from milligram scales for initial research to kilogram quantities for more extensive studies. The compound's stability under standard storage conditions makes it convenient for laboratory use and potential scale-up processes.
Safety considerations for handling 2,5-dimethylimidazo[1,2-a]pyridin-3-amine follow standard laboratory practices for organic compounds. While comprehensive toxicological data may be limited, prudent precautions include using personal protective equipment and working in well-ventilated areas. These safety aspects are particularly important given the current emphasis on laboratory safety standards in chemical research.
Future research directions for 2,5-dimethylimidazo[1,2-a]pyridin-3-amine may explore its potential in catalysis, as a ligand in coordination chemistry, or as a precursor for more complex molecular architectures. The compound's versatility positions it well for interdisciplinary applications that bridge traditional chemical boundaries, a trend increasingly common in modern chemical research.
In summary, 2,5-dimethylimidazo[1,2-a]pyridin-3-amine (CAS No. 82199-92-6) represents a valuable addition to the toolbox of synthetic and medicinal chemists. Its unique structural features, combined with emerging applications in pharmaceuticals and materials science, ensure continued interest from the research community. As scientific understanding of this compound grows, so too will its potential to contribute to advancements in multiple chemical disciplines.
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